2-(2,4-Dinitroanilino)ethanol
Overview
Description
2-(2,4-Dinitroanilino)ethanol is an organic compound characterized by the presence of a dinitroaniline group attached to an ethanol moiety. This compound is notable for its applications in various fields, including chemistry, biology, and industry. The presence of nitro groups in its structure imparts unique chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dinitroanilino)ethanol typically involves the nitration of aniline derivatives followed by the introduction of an ethanol group. One common method includes the nitration of 2-anilinoethanol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions of the aniline ring .
Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and yield. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dinitroanilino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The ethanol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products:
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of 2-(2,4-diaminoanilino)ethanol.
Substitution: Formation of various substituted ethanol derivatives.
Scientific Research Applications
2-(2,4-Dinitroanilino)ethanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and proteins.
Industry: Utilized in the manufacture of herbicides and pesticides due to its ability to inhibit specific biological pathways in plants
Mechanism of Action
The mechanism of action of 2-(2,4-Dinitroanilino)ethanol involves its interaction with cellular proteins and enzymes. The nitro groups in the compound can undergo redox reactions, leading to the formation of reactive oxygen species. These reactive species can interact with cellular components, causing oxidative stress and disrupting normal cellular functions. The compound is known to target tubulin proteins, inhibiting microtubule formation and thus affecting cell division and growth .
Comparison with Similar Compounds
- 2,4-Dinitroaniline
- 2,4,6-Trinitroaniline
- 4-Nitroaniline
Comparison: 2-(2,4-Dinitroanilino)ethanol is unique due to the presence of an ethanol moiety, which imparts additional reactivity and solubility properties compared to its analogs. While 2,4-Dinitroaniline and 2,4,6-Trinitroaniline are primarily used in explosives and as reagents, this compound finds broader applications in biological and medicinal research due to its enhanced solubility and reactivity .
Properties
IUPAC Name |
2-(2,4-dinitroanilino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O5/c12-4-3-9-7-2-1-6(10(13)14)5-8(7)11(15)16/h1-2,5,9,12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKBBNLNJMLKDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062083 | |
Record name | Ethanol, 2-[(2,4-dinitrophenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1945-92-2 | |
Record name | 2-[(2,4-Dinitrophenyl)amino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1945-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-((2,4-dinitrophenyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001945922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dinitrophenylaminoethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-[(2,4-dinitrophenyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-[(2,4-dinitrophenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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